1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde

Description

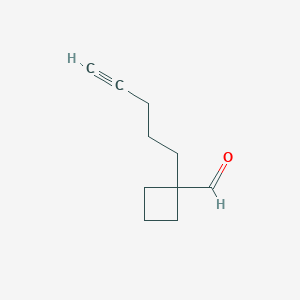

1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde is a cyclobutane-based aldehyde derivative featuring a pent-4-yn-1-yl substituent. Its structure combines a strained cyclobutane ring with a terminal alkyne group, which may confer unique reactivity in click chemistry or cross-coupling reactions.

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-pent-4-ynylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C10H14O/c1-2-3-4-6-10(9-11)7-5-8-10/h1,9H,3-8H2 |

InChI Key |

CNHLGSSVNMMPMN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1(CCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.

Introduction of the Pent-4-yn-1-yl Group: This step often involves the use of alkynylation reactions where a suitable alkyne precursor is added to the cyclobutane ring.

Aldehyde Functionalization:

Industrial Production Methods: While specific industrial production methods for 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form primary alcohols.

Substitution: The alkyne group can undergo nucleophilic substitution reactions.

Addition: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Addition: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted cyclobutane derivatives.

Addition: Saturated or partially saturated compounds.

Scientific Research Applications

1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: It can be used in the synthesis of biologically active molecules and for probing biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Alkyne Position : The pent-3-yn isomer (C₁₀H₁₄O) has a lower molecular weight than the pent-4-yn target compound (inferred), suggesting positional isomerism impacts steric and electronic properties .

- Branched vs. Linear Chains : The 3-methylbut-3-enyl analog (C₁₀H₁₆O) demonstrates how branching reduces symmetry, possibly affecting crystallization behavior .

Biological Activity

1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure

The compound is characterized by a cyclobutane ring with a pent-4-yn-1-yl side chain and an aldehyde functional group. Its structural formula can be represented as follows:

The biological activity of 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the alkyne functional group may enhance its reactivity and ability to form covalent bonds with target proteins.

Biological Activities

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde:

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For example, certain cyclobutane derivatives have been found to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds containing alkyne functionalities have demonstrated antimicrobial activity against a range of pathogens. This suggests that 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde may also possess similar properties, potentially acting against bacterial and fungal infections.

Data Table: Biological Activities of Related Compounds

Case Study 1: Anticancer Activity

A study exploring the anticancer effects of cyclobutane derivatives reported that specific modifications to the cyclobutane ring enhanced cytotoxicity against MCF-7 cells. The results indicated that compounds with longer alkyl chains exhibited improved activity, suggesting a structure–activity relationship (SAR) that could be relevant for 1-(Pent-4-yn-1-yl)cyclobutane-1-carbaldehyde.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of alkyne-containing compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structural features to 1-(Pent-4-yn-1-yl)cyclobutane showed promising inhibitory effects, warranting further exploration into their potential as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.